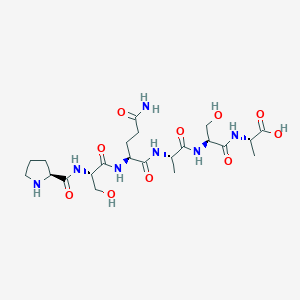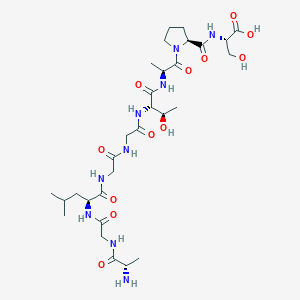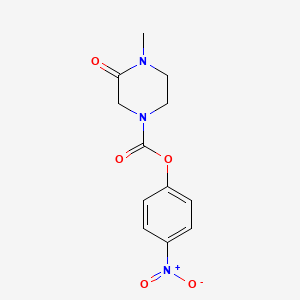![molecular formula C50H30 B14182851 1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene CAS No. 918654-82-7](/img/structure/B14182851.png)
1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple pyrene units, which are polycyclic aromatic hydrocarbons known for their strong fluorescence and stability.
Métodos De Preparación
The synthesis of 1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between pyrene derivatives and phenyl groups. The reaction conditions often involve the use of palladium catalysts, base, and solvents like toluene or dimethylformamide (DMF). Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Aplicaciones Científicas De Investigación
1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: The compound can be employed in bioimaging to track cellular processes and interactions.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of 1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene primarily involves its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications, such as bioimaging and optoelectronics. The molecular targets and pathways involved include the excitation of electrons in the pyrene units and subsequent energy transfer processes .
Comparación Con Compuestos Similares
1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene can be compared with other pyrene-based compounds, such as:
1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene: Similar in structure but with different substitution patterns, affecting its fluorescence properties.
1-(2,5-Dimethyl-4-(1-pyrenyl)phenyl)pyrene: Contains additional methyl groups, which can influence its solubility and reactivity.
9,9-Bis[4-(1-pyrenyl)phenyl]fluorene: A compound with a fluorene core, offering different electronic properties and applications .
Propiedades
Número CAS |
918654-82-7 |
|---|---|
Fórmula molecular |
C50H30 |
Peso molecular |
630.8 g/mol |
Nombre IUPAC |
1-[4-[3-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene |
InChI |
InChI=1S/C50H30/c1-4-35-18-20-39-22-26-43(45-28-24-37(6-1)47(35)49(39)45)33-14-10-31(11-15-33)41-8-3-9-42(30-41)32-12-16-34(17-13-32)44-27-23-40-21-19-36-5-2-7-38-25-29-46(44)50(40)48(36)38/h1-30H |
Clave InChI |
BNESTROVUTYGRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)C6=CC(=CC=C6)C7=CC=C(C=C7)C8=C9C=CC1=CC=CC2=C1C9=C(C=C2)C=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine](/img/structure/B14182774.png)


![4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B14182793.png)







![Cyclopenta[c]pyran-3(5H)-one](/img/structure/B14182853.png)

